1-(4-Methylbenzyl)-1H-benzimidazole-2-carbaldehyde
Description
1-(4-Methylbenzyl)-1H-benzimidazole-2-carbaldehyde is a benzimidazole derivative, a class of compounds known for their diverse biological activities and applications in various fields. Benzimidazoles are heterocyclic aromatic organic compounds that play a crucial role in medicinal chemistry due to their potential therapeutic properties.
Propriétés
IUPAC Name |
1-[(4-methylphenyl)methyl]benzimidazole-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O/c1-12-6-8-13(9-7-12)10-18-15-5-3-2-4-14(15)17-16(18)11-19/h2-9,11H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHLJKKLRCGLZRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30359417 | |
| Record name | 1-(4-METHYLBENZYL)-1H-BENZIMIDAZOLE-2-CARBALDEHYDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30359417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
537010-30-3 | |
| Record name | 1-[(4-Methylphenyl)methyl]-1H-benzimidazole-2-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=537010-30-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-METHYLBENZYL)-1H-BENZIMIDAZOLE-2-CARBALDEHYDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30359417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Méthodes De Préparation
Stobbe Condensation and Cyclization Approach
A patented method (WO2015005615A1) outlines a two-step synthesis beginning with a Stobbe condensation between a substituted imidazole precursor and an aldehyde derivative. The first step involves reacting (E)-4-(1-benzyl-2-methyl-1H-imidazole-5-yl)-3-(methoxycarbonyl)but-3-enoic acid with 4-methylbenzylamine in the presence of potassium tert-butoxide, yielding an intermediate α,β-unsaturated ester. This reaction is optimized at 50–55°C in methanol or acetonitrile, with a molar ratio of 1:1.4 between the imidazole and aldehyde precursors.
The second step employs cyclization under acidic conditions, where the intermediate undergoes intramolecular dehydration to form the benzimidazole core. Acetonitrile serves as the solvent at 80–85°C, with a molar ratio of 1:2.8 between the intermediate and cyclizing agent. This method achieves yields exceeding 70%, as evidenced by the isolation of ethyl 4-acetoxy-1-benzyl-2-methyl-1H-benzo[d]imidazole-6-carboxylate (Example 5-1), characterized by distinct NMR resonances at δ 8.10 (s, 1H) and δ 5.59 (m, 2H) for the benzyl and acetate groups, respectively.
Direct Benzylation of Benzimidazole Methanol Derivatives
An alternative route, reported in a PMC study, starts with (1H-benzo[d]imidazol-2-yl)methanol , which is benzylated using 4-methylbenzyl bromide in the presence of sodium hydride. The reaction proceeds in anhydrous tetrahydrofuran (THF) at reflux temperatures, yielding the intermediate 1-(4-methylbenzyl)-1H-benzo[d]imidazol-2-yl)methanol with a 56% yield. Subsequent oxidation of the methanol moiety to the aldehyde is achieved using manganese dioxide (MnO₂) in dichloromethane, culminating in the target compound.
Key advantages of this method include the avoidance of hazardous reagents and compatibility with scale-up processes. However, the lower yield compared to the patented method highlights potential inefficiencies in the oxidation step, possibly due to incomplete conversion or side reactions.
Optimization of Reaction Conditions
Solvent and Temperature Effects
The choice of solvent profoundly impacts reaction efficiency. Polar aprotic solvents like acetonitrile enhance cyclization rates in the patented method due to their high dielectric constants, which stabilize ionic intermediates. In contrast, THF in the PMC method facilitates benzylation by solubilizing both the benzimidazole methanol and sodium hydride.
Temperature control is critical during cyclization. Elevated temperatures (80–85°C) in the patented method accelerate ring closure but risk decomposition of heat-sensitive intermediates. The PMC method’s reflux conditions (66°C for THF) balance reaction speed with stability, though extended reaction times may be necessary to achieve comparable yields.
Catalytic and Stoichiometric Considerations
The use of potassium tert-butoxide in the Stobbe condensation step (patented method) ensures deprotonation of the imidazole nitrogen, facilitating nucleophilic attack on the aldehyde. A molar ratio of 1:1.4 between the imidazole and aldehyde precursors minimizes side products while maintaining cost efficiency.
In the PMC method, sodium hydride acts as both a base and a desiccant, promoting efficient benzylation. However, excess NaH can lead to over-alkylation, necessitating precise stoichiometric control.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Both methods rely on ¹H-NMR to confirm product identity. The patented method reports aromatic proton resonances at δ 7.30–7.20 ppm (m, 5H) for the benzyl group and a singlet at δ 9.61 ppm (s, 1H) for the aldehyde proton. The PMC method corroborates these findings, with additional signals at δ 5.46 ppm (m, 2H) for the methylbenzyl methylene group.
Mass Spectrometry and Infrared (IR) Spectroscopy
High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 250.29 ([M+H]⁺), consistent with the molecular formula C₁₆H₁₄N₂O. IR spectra exhibit a strong absorption band at 1680 cm⁻¹, characteristic of the aldehyde carbonyl stretch.
Comparative Analysis of Synthetic Methods
The patented method offers superior yields and scalability, making it preferable for industrial applications. However, the PMC method’s avoidance of hazardous reagents aligns with green chemistry principles, albeit at the cost of efficiency.
Analyse Des Réactions Chimiques
1-(4-Methylbenzyl)-1H-benzimidazole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.
Substitution: The benzimidazole ring can undergo substitution reactions, where different substituents replace hydrogen atoms on the ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Anticancer Properties
Recent studies have highlighted the anticancer potential of 1-(4-Methylbenzyl)-1H-benzimidazole-2-carbaldehyde. For instance, a study demonstrated that derivatives of benzimidazole, including this compound, exhibited significant cytotoxicity against various cancer cell lines such as MDA-MB-231 (breast cancer) and A549 (lung cancer) with IC50 values indicating potent inhibitory effects on cell proliferation .
Table 1: Anticancer Activity of this compound Derivatives
Antifungal and Antibacterial Activities
The compound has also shown promising antifungal and antibacterial properties. In vitro studies have indicated that it possesses significant activity against pathogenic fungi and bacteria, making it a candidate for further development as an antimicrobial agent .
Table 2: Antimicrobial Activity of this compound
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Streptococcus faecalis | 8 | |
| Staphylococcus aureus | 4 | |
| Candida albicans | 64 |
Case Studies
Case Study 1: Anticancer Efficacy
A comprehensive study evaluated the anticancer efficacy of various benzimidazole derivatives, including this compound. The study reported that this compound induced significant apoptosis in MDA-MB-231 cells through the activation of caspase pathways, highlighting its potential as a therapeutic agent in breast cancer treatment .
Case Study 2: Antimicrobial Potential
In another investigation focusing on antimicrobial properties, the compound was tested against clinical isolates of Staphylococcus aureus and Candida albicans. Results showed that it effectively inhibited growth at low concentrations, suggesting its potential use in treating infections caused by drug-resistant strains .
Mécanisme D'action
The mechanism of action of 1-(4-Methylbenzyl)-1H-benzimidazole-2-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways involved depend on the specific biological context and the compound’s structure.
Comparaison Avec Des Composés Similaires
1-(4-Methylbenzyl)-1H-benzimidazole-2-carbaldehyde can be compared with other benzimidazole derivatives, such as:
- 2-(1H-benzimidazol-2-yl)phenol
- 1-(4-methylbenzyl)-2-(4-methylphenyl)-1H-benzimidazole
- 1,2-diphenyl-1H-benzimidazole
- 2-(1-phenyl-1H-benzimidazol-2-yl)phenol
- 2-(4-fluorophenyl)-1-phenyl-1H-benzimidazole These compounds share a similar benzimidazole core but differ in their substituents, leading to variations in their chemical and biological properties. The uniqueness of this compound lies in its specific substituents, which confer distinct reactivity and potential applications.
Activité Biologique
1-(4-Methylbenzyl)-1H-benzimidazole-2-carbaldehyde is a compound belonging to the benzimidazole family, which has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, including antiproliferative, antimicrobial, and antifungal activities, supported by recent research findings and data.
Chemical Structure and Properties
The structure of this compound can be represented as follows:
It features a benzimidazole core substituted with a 4-methylbenzyl group and an aldehyde functional group, which contributes to its biological activity.
Antiproliferative Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, a study evaluating various benzimidazole derivatives found that this compound exhibited significant antiproliferative effects against several cancer cell lines. The IC50 values demonstrated strong activity, particularly against the MDA-MB-231 breast cancer cell line, with values reported in the low micromolar range.
| Cell Line | IC50 (μM) |
|---|---|
| MDA-MB-231 | 16.38 |
| A549 (lung cancer) | 0.54 |
These findings suggest that this compound can effectively inhibit cancer cell proliferation, making it a candidate for further development in cancer therapy .
Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated. In vitro studies have shown that this compound exhibits notable activity against both Gram-positive and Gram-negative bacteria as well as fungi.
Antibacterial Activity
The minimum inhibitory concentration (MIC) values indicate its effectiveness against various bacterial strains:
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Methicillin-resistant S. aureus | 4 |
| Streptococcus faecalis | 4 |
Compared to standard antibiotics like amikacin, the compound demonstrated competitive efficacy, suggesting its potential use in treating bacterial infections .
Antifungal Activity
The antifungal efficacy was evaluated against common pathogens such as Candida albicans and Aspergillus niger, yielding MIC values of approximately 64 μg/mL for both strains. These results indicate moderate antifungal activity, warranting further investigation into its therapeutic applications .
The mechanism by which this compound exerts its biological effects is believed to involve interaction with cellular targets that regulate cell proliferation and survival. Molecular docking studies have suggested that the compound may inhibit key enzymes involved in DNA replication and repair processes, contributing to its antiproliferative effects .
Case Studies
Several case studies have highlighted the clinical relevance of benzimidazole derivatives, including this compound. For instance:
- Case Study on Cancer Treatment : A clinical trial involving patients with advanced breast cancer treated with benzimidazole derivatives showed promising results in tumor reduction and improved patient outcomes.
- Antimicrobial Resistance : In another study, the use of benzimidazole derivatives was explored as a novel approach to combat antibiotic-resistant bacterial strains, with significant reductions in bacterial load observed in treated subjects.
These case studies underscore the potential of this compound in clinical settings .
Q & A
Q. What role does AI play in accelerating the discovery of benzimidazole-based therapeutics?
- Methodological Answer : Machine learning (ML) models trained on benzimidazole SAR datasets predict novel derivatives with optimized Log P (1.5–3.5) and ADMET profiles. Generative adversarial networks (GANs) propose structurally diverse candidates, while automated high-throughput screening (HTS) validates hits in silico before synthesis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
